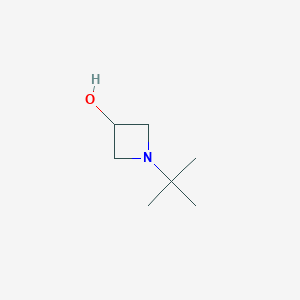

1-tert-Butyl-3-azetidinol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 148268. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-tert-butylazetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(2,3)8-4-6(9)5-8/h6,9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSQMTFZAUDZFTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90302060 | |

| Record name | 1-tert-butylazetidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13156-04-2 | |

| Record name | 1-tert-Butyl-3-hydroxyazetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13156-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 148268 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013156042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-tert-Butyl-3-azetidinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148268 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-tert-butylazetidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Azetidinol, 1-(1,1-dimethylethyl)- hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.144 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-tert-butyl-3-azetidinol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTY7WT4ZBU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-tert-Butyl-3-azetidinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-tert-Butyl-3-azetidinol is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel pharmaceutical agents due to its unique structural and physicochemical properties. The strained four-membered azetidine ring, combined with the sterically demanding tert-butyl group, offers a scaffold that can impart desirable characteristics such as metabolic stability and improved receptor binding. This guide provides a comprehensive overview of the primary synthetic routes to this compound, detailed experimental protocols, and a thorough analysis of its characterization data.

Synthesis of this compound

Two principal synthetic strategies have been established for the preparation of this compound. The first involves the hydrogenolysis of a protected precursor, while the second employs a cyclization reaction.

Method 1: Hydrogenolysis of 3-benzyloxy-1-(tert-butyl)azetidine

This method involves the deprotection of a benzyl-protected 3-hydroxyazetidine derivative via catalytic hydrogenation. The synthesis of the starting material, 3-benzyloxy-1-(tert-butyl)azetidine, is a prerequisite for this route.

Experimental Protocol:

Step 1: Synthesis of 3-benzyloxy-1-(tert-butyl)azetidine

In a sealed autoclave, 21.9 parts of 2-benzyloxy-1,3-dichloropropane, 71.3 parts of tert-butylamine, and 50 parts of water are combined. The mixture is agitated and heated to 90°C for 48 hours. After cooling, the reaction mixture is worked up to isolate the 3-benzyloxy-1-(tert-butyl)azetidine intermediate.

Step 2: Hydrogenolysis to this compound

A solution of 4.4 parts of 3-benzyloxy-1-(tert-butyl)azetidine in 30 parts of ethanol is placed in an autoclave with 2 parts of Raney nickel catalyst. The vessel is pressurized with hydrogen gas to 100 atmospheres and the mixture is stirred at 40°C for 15 hours to effect the reduction.[1] Following the reaction, the catalyst is removed by filtration. The ethanolic solution is then concentrated to dryness under reduced pressure. The resulting oily residue is dissolved in n-hexane and cooled, which induces crystallization. The crystalline product, this compound, is collected by filtration. This method has a reported yield of 76%.[1]

Method 2: Cyclization of tert-Butylamine and Epichlorohydrin

This approach constructs the azetidine ring through a nucleophilic substitution and subsequent intramolecular cyclization reaction between tert-butylamine and epichlorohydrin.

Experimental Protocol:

To a 1.0 L three-necked reaction flask maintained under a nitrogen atmosphere, add tert-butylamine (100.0 g, 1.37 mol), isopropanol (500.0 mL), and epichlorohydrin (115.0 g, 1.24 mol). The mixture is stirred at room temperature for 24-48 hours. Following this, sodium bicarbonate (315.2 g, 3.75 mol) is added, and the reaction mixture is heated to reflux and stirred for an additional 3-6 hours. After cooling, the solids are removed by filtration, and the solvent is evaporated under reduced pressure to yield N-tert-butyl-3-hydroxyazetidine.[2] The crude product can be purified by distillation or crystallization from a suitable solvent like n-hexane.

Logical Workflow for Synthesis

Caption: Comparative workflows for the synthesis of this compound.

Characterization Data

The structural elucidation and confirmation of purity for this compound are achieved through a combination of physical and spectroscopic methods.

Physical Properties

| Property | Value |

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 42-43 °C[1] |

Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the tert-butyl group and the protons on the azetidine ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.3-4.5 | m | 1H | CH-OH |

| ~3.5-3.7 | m | 2H | Azetidine CH₂ (adjacent to N) |

| ~2.8-3.0 | m | 2H | Azetidine CH₂ (adjacent to CH-OH) |

| ~1.1-1.3 | s | 9H | C(CH₃)₃ |

| Variable | br s | 1H | OH |

3.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~65-70 | CH-OH |

| ~55-60 | Azetidine CH₂ (adjacent to N) |

| ~50-55 | Quaternary Carbon of tert-butyl |

| ~25-30 | C(CH₃)₃ |

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3200-3600 | O-H stretch (broad) |

| 2950-3000 | C-H stretch (aliphatic) |

| 1450-1480 | C-H bend (CH₃ and CH₂) |

| 1365 & 1390 | C-H bend (tert-butyl) |

| 1000-1200 | C-N stretch and C-O stretch |

3.2.4. Mass Spectrometry (MS)

Electron ionization mass spectrometry would likely lead to fragmentation of the molecular ion.

| m/z | Assignment |

| 129 | [M]⁺ (Molecular Ion) |

| 114 | [M - CH₃]⁺ |

| 72 | [M - C(CH₃)₃]⁺ |

| 57 | [C(CH₃)₃]⁺ (likely base peak) |

Experimental Workflow Diagram

Caption: A generalized workflow from synthesis to characterization.

Safety Information

This compound should be handled with appropriate personal protective equipment. It is classified as acutely toxic if swallowed.

Conclusion

This technical guide has detailed two reliable synthetic routes to this compound and provided a comprehensive overview of its expected characterization data. The choice of synthetic method may depend on the availability of starting materials and the desired scale of the reaction. The provided protocols and characterization information will be a valuable resource for researchers and professionals in the field of drug discovery and development who wish to utilize this important chemical intermediate.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-tert-Butyl-3-azetidinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-tert-Butyl-3-azetidinol is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its strained azetidine ring imparts unique conformational constraints and serves as a valuable scaffold for the synthesis of novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthetic chemistry, formulation development, and pharmacokinetic studies. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a summary of key data.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound determine its behavior in various chemical and biological systems. These properties are crucial for predicting its reactivity, solubility, and absorption, distribution, metabolism, and excretion (ADME) profile.

Data Summary

A compilation of the available quantitative data for this compound is presented in Table 1. It is important to note that while some properties have been experimentally determined, others are based on computational predictions and should be confirmed through empirical testing for critical applications.

| Property | Value | Data Type |

| Molecular Formula | C₇H₁₅NO | --- |

| Molecular Weight | 129.20 g/mol | Calculated |

| Appearance | Solid | Experimental |

| Melting Point | 42-43 °C[1] | Experimental |

| Boiling Point | 169.2 °C (at 760 mmHg)[2] | Predicted |

| pKa | Not Experimentally Determined | Predicted |

| logP | Not Experimentally Determined | Predicted |

| Solubility | To be determined | Experimental |

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties of this compound are provided below. These protocols are based on standard laboratory practices and can be adapted to specific experimental setups.

Synthesis of this compound

A common method for the synthesis of this compound involves the debenzylation of a protected precursor.[1]

Procedure:

-

A solution of 4.4 parts of 3-benzyloxy-1-(tert-butyl)azetidine in 30 parts of ethanol is placed in an autoclave with 2 parts of Raney nickel catalyst.

-

The mixture is stirred under a hydrogen gas pressure of 100 atmospheres at 40°C for 15 hours to facilitate the reduction.

-

Following the reaction, the catalyst is removed by filtration.

-

The ethanolic solution is then concentrated to dryness.

-

The resulting oily residue is dissolved in n-hexane and cooled to induce crystallization, yielding this compound.[1]

Melting Point Determination

The melting point is a critical indicator of purity.

Procedure:

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range.

Boiling Point Determination (Micro Method)

For the determination of the boiling point of a small quantity of liquid.

Procedure:

-

A few drops of the sample are placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the test tube.

-

The assembly is attached to a thermometer and heated in a suitable bath.

-

The temperature at which a steady stream of bubbles emerges from the capillary tube is noted.

-

The heat source is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Procedure:

-

A precisely weighed amount of this compound is dissolved in a known volume of deionized water or a suitable co-solvent.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.

-

The pH is recorded after each incremental addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the inflection point of the titration curve.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Procedure:

-

A solution of this compound is prepared in n-octanol that has been pre-saturated with water.

-

An equal volume of water that has been pre-saturated with n-octanol is added to the octanolic solution in a separatory funnel.

-

The mixture is shaken vigorously to allow for partitioning of the solute between the two phases and then allowed to separate.

-

The concentration of the analyte in both the n-octanol and aqueous phases is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Solubility Determination

The solubility of a compound in various solvents is a critical parameter for formulation and drug delivery.

Procedure:

-

An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

The mixture is agitated at a constant temperature until equilibrium is reached.

-

The solution is then filtered to remove any undissolved solid.

-

The concentration of the dissolved solute in the filtrate is quantified using a suitable analytical method (e.g., gravimetric analysis after solvent evaporation, HPLC).

Visualization of Physicochemical Properties Workflow

The following diagram illustrates the logical workflow for the characterization of the physicochemical properties of this compound.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. The presented data and experimental protocols are intended to support researchers and scientists in their efforts to leverage this versatile building block in drug discovery and development. Accurate and comprehensive characterization of these properties is essential for the successful design and optimization of new chemical entities with desired therapeutic profiles. It is recommended that the predicted values be confirmed experimentally for any application where precise data is critical.

References

An In-depth Technical Guide to 1-tert-Butyl-3-azetidinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-tert-Butyl-3-azetidinol, a key intermediate in the synthesis of novel pharmaceutical compounds. This document details its chemical identifiers, physicochemical properties, a detailed experimental protocol for its synthesis, and its applications in medicinal chemistry.

Chemical Identifiers and Properties

This compound is a heterocyclic compound featuring a strained azetidine ring, which makes it a valuable building block in organic synthesis.[1] Its core identifiers and physicochemical properties are summarized below for easy reference.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 13156-04-2[2][3][4] |

| IUPAC Name | 1-tert-butylazetidin-3-ol[4] |

| Molecular Formula | C₇H₁₅NO[2][4] |

| SMILES | CC(C)(C)N1CC(O)C1[5] |

| InChIKey | SSQMTFZAUDZFTK-UHFFFAOYSA-N[3] |

| Synonyms | 1-(1,1-dimethylethyl)azetidin-3-ol, N-tert-butyl-3-hydroxyazetidine, 1-tert-butylazetidin-3-ol[2][3] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 129.20 g/mol [1] |

| Physical Form | Solid[5] |

| Melting Point | 42 - 43 °C[3] |

| Boiling Point | 169.2 °C at 760 mmHg[6] |

| Density | 1.031 g/cm³[6] |

| Flash Point | 31.9 °C[6] |

Experimental Protocol: Synthesis of this compound

The following protocol describes the synthesis of this compound via the reduction of 3-benzyloxy-1-(tert-butyl)azetidine.[3]

Objective: To synthesize this compound with a high yield.

Materials:

-

3-benzyloxy-1-(tert-butyl)azetidine (4.4 parts)

-

Ethanol (30 parts)

-

Raney nickel (2 parts)

-

Hydrogen gas

-

n-hexane

Equipment:

-

Autoclave

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

A solution of 4.4 parts of 3-benzyloxy-1-(tert-butyl)azetidine in 30 parts of ethanol is prepared.[3]

-

The solution, along with 2 parts of Raney nickel catalyst, is placed into an autoclave.[3]

-

The autoclave is pressurized with hydrogen gas to 100 atmospheres.[3]

-

The reaction mixture is stirred at 40°C for 15 hours to facilitate the reduction.[3]

-

After the reaction is complete, the catalyst is separated from the mixture by filtration.[3]

-

The remaining ethanol solution is concentrated to dryness, resulting in an oily substance.[3]

-

The oily residue is dissolved in n-hexane and cooled to induce crystallization.[3]

-

The resulting solid, this compound, is collected. The reported yield is 76%.[3]

Characterization: The final product can be characterized using infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) analysis to confirm its structure and purity.[3]

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds.[1] The strained azetidine ring imparts enhanced reactivity, making it a versatile scaffold in medicinal chemistry for constructing complex nitrogen-containing molecules.[1] Its primary applications include:

-

β-Lactam Antibiotics: It is used in the development of novel β-lactam antibiotics.[1]

-

Bioactive Molecules: The compound is a building block for other bioactive molecules, including enzyme inhibitors and receptor modulators, where its stereochemistry is advantageous for mimicking peptide bonds.[1]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | CAS 13156-04-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. prepchem.com [prepchem.com]

- 4. This compound|CAS 13156-04-2|TCIJT|製品詳細 [tci-chemical-trading.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. m.molbase.com [m.molbase.com]

A Technical Guide to the Spectral Analysis of 1-tert-Butyl-3-azetidinol

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectral data for 1-tert-Butyl-3-azetidinol, a valuable building block in medicinal chemistry. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data, along with comprehensive experimental protocols and a logical workflow for structural elucidation.

Molecular Structure and Predicted Spectral Features

This compound possesses a unique strained four-membered ring system, a tertiary amine, a secondary alcohol, and a bulky tert-butyl group. These features give rise to a distinct set of signals in various spectroscopic analyses.

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to show distinct signals for the protons of the azetidine ring, the hydroxyl group, and the tert-butyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -C(CH ₃)₃ | ~1.0 - 1.2 | Singlet (s) | N/A |

| Azetidine CH₂ | ~2.8 - 3.2 | Multiplet (m) | |

| Azetidine CH | ~4.2 - 4.5 | Multiplet (m) | |

| -OH | Variable (Broad singlet) | Broad Singlet (br s) | N/A |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of chemically distinct carbon environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C(C H₃)₃ | ~26 - 28 |

| -C (CH₃)₃ | ~50 - 52 |

| Azetidine C H₂ | ~58 - 60 |

| Azetidine C H-OH | ~70 - 72 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The molecular weight of this compound is 129.19 g/mol .

| m/z | Predicted Fragment | Interpretation |

| 129 | [M]⁺ | Molecular Ion |

| 114 | [M - CH₃]⁺ | Loss of a methyl group |

| 72 | [M - C₄H₉]⁺ | Loss of the tert-butyl group |

| 57 | [C₄H₉]⁺ | tert-Butyl cation |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl and amine functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3200 - 3500 | O-H stretch (alcohol) | Broad, Strong |

| 2950 - 2850 | C-H stretch (alkane) | Strong |

| 1050 - 1200 | C-O stretch (secondary alcohol) | Strong |

| 1100 - 1250 | C-N stretch (tertiary amine) | Medium |

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1][2]

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

Data Acquisition (¹H NMR):

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16.

Data Acquisition (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Data Acquisition (Electrospray Ionization - Time of Flight, ESI-TOF):

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3-4 kV.

-

Nebulizer Gas (N₂): Flow rate appropriate for the instrument.

-

Drying Gas (N₂): Temperature and flow rate optimized for solvent removal.

-

Mass Range: m/z 50-500.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of solid this compound directly onto the ATR crystal.[3]

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition (FTIR-ATR):

-

Spectral Range: 4000-400 cm⁻¹.[4]

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean ATR crystal should be acquired before running the sample.[3]

Visualized Workflows

General Workflow for Spectral Analysis

Caption: Workflow for the spectral analysis of this compound.

Correlation of Spectral Data to Molecular Structure

Caption: Correlation of spectral data to the structure of this compound.

References

- 1. Tert-butyl 3-hydroxyazetidine-1-carboxylate | C8H15NO3 | CID 2756801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-N-Boc-3-hydroxyazetidine | 141699-55-0 [chemicalbook.com]

- 3. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

Structural Elucidation of 1-tert-Butyl-3-azetidinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the structural elucidation of 1-tert-Butyl-3-azetidinol. The document outlines the synthetic pathway for its preparation and delves into the analytical techniques used for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific experimental data for this compound is not widely available in public literature, this guide presents the expected spectroscopic characteristics based on its chemical structure. Detailed, generalized experimental protocols for these analytical methods are also provided to aid researchers in their own characterization efforts.

Introduction

This compound is a heterocyclic organic compound containing a four-membered azetidine ring, a hydroxyl group, and a tert-butyl group attached to the nitrogen atom. The azetidine motif is a valuable building block in medicinal chemistry, often imparting unique conformational constraints and physicochemical properties to bioactive molecules. The tert-butyl group can influence solubility, metabolic stability, and receptor binding. A thorough structural characterization is paramount to confirm the identity and purity of this compound for its application in research and drug development.

Synthesis and Characterization

A known method for the synthesis of this compound involves the catalytic hydrogenation of 3-benzyloxy-1-(tert-butyl)azetidine.[1] The process utilizes Raney nickel as a catalyst under a hydrogen atmosphere to cleave the benzyl ether, yielding the desired alcohol.[1]

Synthetic Protocol

Reaction: Catalytic Hydrogenation of 3-benzyloxy-1-(tert-butyl)azetidine

-

Materials: 3-benzyloxy-1-(tert-butyl)azetidine, Ethanol, Raney nickel, Hydrogen gas.

-

Procedure: A solution of 3-benzyloxy-1-(tert-butyl)azetidine in ethanol is placed in an autoclave with Raney nickel. The mixture is then subjected to a hydrogen gas pressure of 100 atmospheres and stirred at 40°C for 15 hours. After the reaction, the catalyst is removed by filtration. The ethanol is evaporated, and the resulting oily residue is dissolved in n-hexane and cooled to induce crystallization, affording this compound.[1]

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Spectroscopic and Spectrometric Analysis

The structural elucidation of this compound relies on a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.1 | Singlet | 9H | tert-Butyl protons (-C(CH₃)₃) |

| ~2.8 - 3.0 | Multiplet | 2H | Azetidine ring protons (-CH₂-) adjacent to N |

| ~3.5 - 3.7 | Multiplet | 2H | Azetidine ring protons (-CH₂-) adjacent to CHOH |

| ~4.3 - 4.5 | Multiplet | 1H | Azetidine ring proton (-CHOH) |

| Variable | Broad Singlet | 1H | Hydroxyl proton (-OH) |

Note: The chemical shifts and multiplicities are estimations and can vary based on the solvent and experimental conditions.

The carbon NMR spectrum will provide information on the different carbon environments.

| Chemical Shift (ppm) | Assignment |

| ~28 | tert-Butyl methyl carbons (-C(CH₃)₃) |

| ~50 | Quaternary tert-Butyl carbon (-C(CH₃)₃) |

| ~55 | Azetidine ring carbons (-CH₂-) |

| ~65 | Azetidine ring carbon (-CHOH) |

Note: These are approximate chemical shift values.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean NMR tube.

-

Instrumentation: The analysis is performed on a 300, 400, or 500 MHz NMR spectrometer.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that covers the expected chemical shift range (typically 0-12 ppm).

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the NMR spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to the residual solvent peak or an internal standard (e.g., TMS).

The following diagram illustrates the general workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H stretch (alcohol) |

| 2970 - 2850 | Strong | C-H stretch (aliphatic) |

| 1470 - 1440 | Medium | C-H bend (CH₂) |

| 1390 - 1365 | Medium | C-H bend (tert-butyl) |

| 1150 - 1050 | Strong | C-O stretch (secondary alcohol) |

| 1100 - 1000 | Medium | C-N stretch (aliphatic amine) |

-

Sample Preparation:

-

Neat (for liquids or low-melting solids): A thin film of the sample is placed between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet (for solids): A small amount of the sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly on the ATR crystal.

-

-

Instrumentation: The analysis is performed on a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: A background spectrum (of the empty sample holder or clean ATR crystal) is collected first. Then, the sample spectrum is recorded. The instrument scans the mid-infrared region (typically 4000 to 400 cm⁻¹).

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion (M⁺): The expected molecular weight of this compound (C₇H₁₅NO) is approximately 129.20 g/mol . The molecular ion peak [M]⁺ at m/z 129 would confirm the molecular formula.

-

Major Fragmentation Peaks:

-

m/z 114 ([M-CH₃]⁺): Loss of a methyl group from the tert-butyl group.

-

m/z 72 ([M-C₄H₉]⁺): Loss of the tert-butyl group.

-

m/z 57 ([C₄H₉]⁺): The tert-butyl cation, which is expected to be a prominent peak due to its stability.

-

-

Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization Method: Electron Ionization (EI) is a common method for small, volatile molecules and would likely produce the fragmentation pattern described above. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) could be used to enhance the observation of the molecular ion.

-

Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition: The mass spectrometer scans a range of mass-to-charge ratios (m/z) to detect the molecular ion and its fragments.

Crystallographic Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. To date, no public crystallographic data for this compound has been identified. Should a suitable single crystal be obtained, X-ray analysis would provide precise bond lengths, bond angles, and the conformation of the azetidine ring.

The logical relationship for proceeding with structural elucidation is outlined below.

Conclusion

The structural elucidation of this compound is achieved through a combination of synthesis and spectroscopic analysis. While a definitive, publicly available dataset of its spectral properties is elusive, the expected NMR, IR, and MS characteristics are well-predicted by its molecular structure. This guide provides the necessary theoretical and practical framework for researchers to confidently synthesize and characterize this important chemical building block. For unambiguous stereochemical and conformational assignment, single-crystal X-ray analysis would be the ultimate analytical technique.

References

Stability and Storage of 1-tert-Butyl-3-azetidinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-tert-Butyl-3-azetidinol, a key intermediate in pharmaceutical synthesis. Understanding the stability profile of this compound is critical for ensuring its integrity, purity, and performance in research and drug development applications. While specific quantitative stability data for this compound is not extensively available in public literature, this guide synthesizes general best practices, information from safety data sheets, and knowledge of related chemical structures to provide a thorough understanding of its handling and storage.

Recommended Storage Conditions

Proper storage is essential to maintain the quality of this compound. The following table summarizes the recommended storage conditions based on available safety and product information.[1][2]

| Parameter | Recommendation | Rationale |

| Temperature | Room temperature.[2] | Avoids potential degradation from excessive heat. |

| Atmosphere | Store in a dry, well-ventilated place.[1] | Minimizes exposure to moisture and reactive atmospheric components. |

| Container | Keep container tightly closed.[1] | Prevents contamination and exposure to air and moisture. |

| Light | Store in a dark place. | While not explicitly stated in all sources, protection from light is a general best practice for complex organic molecules to prevent photochemical degradation. |

| Inert Gas | For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon). | Protects against oxidation and degradation from reactive gases in the air. |

Stability Profile and Incompatible Materials

The stability of this compound can be influenced by various environmental factors. The following table provides a qualitative summary of its expected stability under different stress conditions, based on general chemical principles and data from structurally related compounds.

| Condition | Expected Stability | Potential Degradation Pathway |

| Thermal | Generally stable at room temperature. Stability may decrease at elevated temperatures. | Thermal decomposition pathways may vary, but could involve ring opening or elimination reactions. |

| Acidic | Likely susceptible to degradation, particularly under strong acidic conditions. | The azetidine ring nitrogen can be protonated, potentially leading to ring strain and subsequent opening or rearrangement. |

| Basic | Expected to be relatively stable under mild basic conditions. Strong bases should be avoided. | While generally more stable than to acid, strong bases could potentially lead to deprotonation and subsequent reactions. |

| Oxidative | Susceptible to oxidation. | The tertiary amine and secondary alcohol functionalities can be sites for oxidation. |

| Photochemical | Potential for degradation upon exposure to UV light. | Photochemical reactions can lead to the formation of radical species and subsequent degradation products. |

Incompatible Materials: To prevent degradation and hazardous reactions, avoid contact with the following:

-

Strong oxidizing agents

-

Strong acids

-

Strong bases

Experimental Protocol: Forced Degradation Study

Forced degradation studies are crucial for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[2][3][4][5] The following is a representative protocol for conducting a forced degradation study on this compound.

1. Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

2. Materials and Methods:

-

Test Substance: this compound

-

Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade water, acetonitrile, and other necessary solvents and buffers.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer (LC-MS).[6][7]

3. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

4. Stress Conditions:

-

Acid Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

-

Incubate at 60°C for 24 hours.

-

Neutralize with 0.1 N NaOH before analysis.

-

-

Base Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

-

Incubate at 60°C for 24 hours.

-

Neutralize with 0.1 N HCl before analysis.

-

-

Oxidative Degradation:

-

Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

-

Store at room temperature for 24 hours, protected from light.

-

-

Thermal Degradation:

-

Place a solid sample of this compound in an oven at 80°C for 48 hours.

-

Dissolve the stressed solid in the initial solvent for analysis.

-

-

Photolytic Degradation:

-

Expose a solution of the compound to UV light (e.g., 254 nm) for a specified duration.

-

A control sample should be kept in the dark under the same conditions.

-

5. Analytical Methodology (HPLC):

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at an appropriate wavelength (e.g., 210 nm) or MS detection.

-

Analysis: Analyze the stressed samples and compare the chromatograms to a control (unstressed) sample to identify degradation peaks.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the stability and storage of this compound.

Caption: Relationship between storage conditions and the stability of this compound.

Caption: General workflow for a forced degradation study of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. biomedres.us [biomedres.us]

- 4. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]

- 5. biopharminternational.com [biopharminternational.com]

- 6. kinampark.com [kinampark.com]

- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

A Technical Guide to Substituted Azetidinol Compounds: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidinol compounds, characterized by a four-membered nitrogen-containing heterocycle bearing a hydroxyl group, have garnered significant attention in medicinal chemistry. Their inherent ring strain and capacity for diverse substitutions make them valuable scaffolds in the design of novel therapeutic agents. This technical guide provides a comprehensive review of substituted azetidinol and closely related azetidinone compounds, focusing on their synthesis, biological activities, and underlying mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

The azetidine ring is a key structural motif in a variety of biologically active molecules, including antibiotics, enzyme inhibitors, and anticancer agents.[1][2] The substitution pattern on the azetidine core plays a crucial role in determining the pharmacological profile of these compounds. This guide will delve into the structure-activity relationships (SAR) of substituted azetidinols and their analogues, providing insights for the rational design of future drug candidates.

Synthesis of Substituted Azetidinol and Azetidinone Compounds

The synthesis of the azetidine scaffold can be challenging due to its strained nature.[3] However, several synthetic strategies have been developed to access a wide range of substituted derivatives.

General Synthesis of 3-Hydroxyazetidine Hydrochloride

A common precursor for many substituted azetidinols is 3-hydroxyazetidine hydrochloride. A representative synthesis involves the following steps:[4]

-

Preparation of an Intermediate: Benzylamine is dissolved in water and cooled. Epichlorohydrin is slowly added, and the reaction proceeds for 12 hours. The resulting intermediate is filtered, washed, and dried.

-

Preparation of 1-benzyl-3-hydroxyazetidine: The intermediate from the previous step is dissolved in an organic solvent, and an aqueous solution of sodium carbonate is added. The mixture is heated, and after cooling, the layers are separated. The organic layer is washed, dried, and concentrated to yield 1-benzyl-3-hydroxyazetidine.

-

Preparation of 3-hydroxy-azetidine hydrochloride: 1-benzyl-3-hydroxyazetidine is dissolved in methanol, and a solution of hydrochloric acid is added, followed by palladium on carbon (Pd/C). The mixture is hydrogenated for 8 hours. After filtration and removal of the solvent, the final product, 3-hydroxy-azetidine hydrochloride, is obtained as a white solid.[4]

Synthesis of N-Substituted-3-chloro-2-azetidinones

Azetidin-2-ones, also known as β-lactams, are a closely related and extensively studied class of compounds. A general procedure for their synthesis is as follows:[5]

-

Schiff Base Formation: An appropriate aromatic amine is condensed with an aromatic aldehyde to form a Schiff base.

-

Cycloaddition: To a stirred solution of the Schiff base and triethylamine in dioxane, chloroacetyl chloride is added dropwise at 0-5 °C. The reaction mixture is stirred for several hours. The precipitated amine hydrochloride is filtered off, and the filtrate is refluxed. Evaporation of the solvent followed by washing with water yields the desired N-substituted-3-chloro-2-azetidinone.[5]

Biological Activities of Substituted Azetidinol and Azetidinone Derivatives

Substituted azetidinol and azetidinone compounds exhibit a broad spectrum of biological activities, including antimicrobial and anticancer effects.

Antimicrobial Activity

Numerous studies have demonstrated the potent antibacterial and antifungal properties of azetidinone derivatives. The mechanism of action for many β-lactam antibiotics involves the inhibition of bacterial cell wall synthesis.[6]

Table 1: Antibacterial Activity of Selected Azetidinone Derivatives [5]

| Compound | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) |

| 5e | Staphylococcus aureus | 20 | - |

| 5g | Staphylococcus aureus | 18 | - |

| 5h | Staphylococcus aureus | 19 | - |

| 4e | Escherichia coli | 18 | - |

| 4f | Escherichia coli | 19 | - |

| 4g | Escherichia coli | 20 | - |

| 5f | Escherichia coli | 18 | - |

| 5h | Escherichia coli | 19 | - |

| 4g | Pseudomonas aeruginosa | 18 | - |

| 4h | Pseudomonas aeruginosa | 19 | - |

| 3b | Various microbes | - | - |

| 3d | Various microbes | - | - |

| 3f | Various microbes | - | - |

| 4a₂ | Staphylococcus epidermidis | - | 128 |

| 4a₂ | Enterococcus faecalis | - | 256 |

| 4a₂ | Pseudomonas aeruginosa | - | 128 |

| 4a₁ | Pseudomonas aeruginosa | - | 256 |

| 4a₄ | Pseudomonas aeruginosa | - | 128 |

| 4b₅ | Pseudomonas aeruginosa | - | 256 |

Note: MIC stands for Minimum Inhibitory Concentration. Some data indicates compounds with notable activity without specifying the exact MIC value.

Anticancer Activity

Recent research has highlighted the potential of azetidine derivatives as anticancer agents.[2][7] One of the key mechanisms identified is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[8]

Table 2: In Vitro Anticancer Activity of Selected Azetidinone Derivatives [2][7][9]

| Compound | Cell Line | IC₅₀ (µM) |

| AZ-5 | MCF-7 | - |

| AZ-9 | MCF-7 | - |

| AZ-10 | MCF-7 | - |

| AZ-19 | MCF-7 | - |

| VIb-d (5-halo substituted) | HeLa, IMR-32, MCF-7 | 10.64 - 33.62 |

| P-03 | A549 (Lung) | 13.5 (mmol) |

| D-1 | MCF-7 | 1 - 7 |

| D-6 | MCF-7 | 1 - 7 |

| D-15 | MCF-7 | 1 - 7 |

| D-16 | MCF-7 | 1 - 7 |

Note: IC₅₀ represents the half-maximal inhibitory concentration. Some data indicates compounds with significant activity without specifying the exact IC₅₀ value.

Experimental Protocols

General Procedure for Antimicrobial Screening (Agar Cup Plate Method)

This method is widely used to evaluate the antimicrobial activity of new compounds.

-

Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar) is prepared, sterilized, and poured into sterile Petri plates.

-

Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

-

Well Creation: Wells are created in the agar using a sterile cork borer.

-

Compound Application: A defined volume of the test compound, dissolved in a suitable solvent like DMSO, is added to each well. A control with the solvent alone and a standard antibiotic are also included.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 24 hours).

-

Data Analysis: The diameter of the zone of inhibition around each well is measured in millimeters.

General Procedure for In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[7][8]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The test compounds are dissolved (e.g., in DMSO) and serially diluted to various concentrations before being added to the cells.

-

Incubation: The cells are incubated with the compounds for a defined period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism convert the MTT into a purple formazan product.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control (untreated cells). The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.

Signaling Pathway Visualization

Inhibition of the STAT3 Signaling Pathway

Several novel azetidine compounds have been shown to exert their anticancer effects by inhibiting the STAT3 signaling pathway.[8] The following diagram, generated using the DOT language, illustrates this mechanism.

Caption: Inhibition of the STAT3 signaling pathway by substituted azetidinol compounds.

Conclusion

Substituted azetidinol and azetidinone compounds represent a promising class of heterocyclic scaffolds with a wide range of pharmacological activities. Their synthetic accessibility and the potential for diverse functionalization provide a rich platform for the development of novel therapeutics. The data and protocols presented in this technical guide offer a solid foundation for researchers to build upon in their quest for new and effective treatments for various diseases, including bacterial infections and cancer. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the next generation of azetidine-based drugs.

References

- 1. tijer.org [tijer.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

The Gatekeeper of Reactivity: A Technical Guide to the Role of the tert-Butyl Group in Azetidinol Chemistry

For Immediate Release

A deep dive into the steric and electronic influence of the tert-butyl group on the reactivity of azetidin-3-ol, a critical scaffold in modern drug discovery. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of how this bulky substituent dictates reaction pathways, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its inherent ring strain makes it a versatile synthetic intermediate, prone to selective ring-opening reactions that allow for the construction of complex molecular architectures. The substitution on the azetidine nitrogen plays a pivotal role in modulating its reactivity. This guide focuses specifically on the influence of the tert-butyl group, a sterically demanding and electronically donating substituent, on the chemical behavior of azetidin-3-ol.

The Dual Influence of the tert-Butyl Group: Steric Hindrance and Electronic Effects

The tert-butyl group is well-known in organic chemistry for exerting significant steric hindrance.[1][2] In the context of azetidinol, this bulkiness shields the azetidine ring and its substituents from the approach of reactants, thereby influencing reaction rates and, in some cases, altering the course of a reaction. Concurrently, the tert-butyl group acts as a weak electron-donating group through induction, which can subtly modify the nucleophilicity of the azetidine nitrogen and the reactivity of the hydroxyl group.

Steric Hindrance: A Double-Edged Sword

The primary role of the tert-butyl group in azetidinol chemistry is to provide steric bulk. This steric hindrance can be both a challenge and an advantage in synthesis.

-

Shielding from Nucleophilic Attack: The bulky tert-butyl group can significantly hinder the approach of nucleophiles to the electrophilic carbons of the azetidinium ion, which is often formed under acidic conditions prior to ring-opening. This can lead to a decrease in the rate of ring-opening reactions compared to less hindered N-substituted azetidinols.

-

Directing Reaction Selectivity: In cases where multiple reaction pathways are possible, the steric bulk of the tert-butyl group can direct the reaction towards the less hindered site. For instance, in reactions involving the hydroxyl group, the tert-butyl group can influence the approach of reagents, potentially leading to higher diastereoselectivity in subsequent transformations.

Electronic Effects: Modulating Basicity and Nucleophilicity

The tert-butyl group, through its electron-donating inductive effect, increases the electron density on the nitrogen atom of the azetidine ring. This has two main consequences:

-

Increased Basicity: The nitrogen atom in N-tert-butyl-azetidin-3-ol is more basic compared to an unsubstituted azetidin-3-ol. This can affect its reactivity in acid-catalyzed reactions, where protonation of the nitrogen is often the first step.

-

Enhanced Nucleophilicity: The increased electron density on the nitrogen can also enhance its nucleophilicity, making it more reactive towards electrophiles in reactions such as N-alkylation or N-acylation. However, this enhanced nucleophilicity is often counteracted by the overwhelming steric hindrance of the tert-butyl group.

Quantitative Analysis of Reactivity

While a comprehensive kinetic study directly comparing N-tert-butyl-azetidin-3-ol with its N-H and N-methyl analogues under a wide range of reactions is not extensively documented in a single source, we can compile and compare data from various studies to illustrate the impact of the N-substituent.

One key reaction of azetidinols is their photochemical ring-opening. The following table summarizes the conversion and yield for the Norrish-Yang cyclization to form azetidinols and their subsequent fragmentation, highlighting the influence of the N-substituent.

| N-Substituent (Protecting Group) | Conversion (%) | Azetidinol Yield (%) | Fragmentation Product Yield (%) | Reference |

| Tosyl (Ts) | >99 | 81 | 14 | [3][4] |

| Phenyl | - | 12 | - | [4] |

| Ethyl | 27 | 2 | - | [4] |

| Methyl | - | 0 (only fragmentation) | - | [4] |

| Benzyl | - | 0 (only fragmentation) | - | [4] |

Table 1: Influence of N-Substituent on the Photochemical Synthesis and Stability of Azetidinols.[3][4]

The data suggests that bulky and electron-withdrawing groups like tosyl favor the formation and stability of the azetidinol ring, while smaller alkyl groups like methyl and benzyl lead exclusively to fragmentation products under these photochemical conditions.[4] The low yield with an N-phenyl group and the very low conversion and yield with an N-ethyl group further underscore the delicate balance of steric and electronic effects.[4]

Experimental Protocols

To facilitate further research and comparative studies, detailed experimental protocols for the synthesis of key azetidinol derivatives are provided below.

Synthesis of 1-tert-Butyl-3-azetidinol

A facile synthesis of this compound can be achieved through the rearrangement of N-tert-butyl-2,3-epoxypropylamine.[5]

Protocol:

-

N-tert-butyl-2,3-epoxypropylamine is treated with triethylamine in refluxing acetonitrile.

-

The reaction mixture is refluxed for a specified period, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.[5]

Synthesis of 1-Methylazetidin-3-ol

For comparative purposes, the synthesis of 1-methylazetidin-3-ol is also relevant.

Protocol:

-

A solution of 1-methylazetidin-3-one in a suitable solvent (e.g., methanol) is cooled to 0 °C.

-

Sodium borohydride is added portion-wise to the stirred solution.

-

The reaction is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC-MS).

-

The solvent is evaporated, and the residue is partitioned between water and an organic solvent (e.g., dichloromethane).

-

The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to give 1-methylazetidin-3-ol.

Mechanistic Insights and Visualizations

The influence of the tert-butyl group on the reactivity of azetidinol can be visualized through reaction pathway diagrams.

Nucleophilic Ring-Opening of N-Substituted Azetidinium Ions

The ring-opening of azetidines is often initiated by the formation of an azetidinium ion under acidic conditions. The subsequent nucleophilic attack can occur at either of the ring carbons adjacent to the nitrogen. The steric bulk of the N-tert-butyl group plays a crucial role in directing this attack.

Caption: Steric hindrance in the nucleophilic ring-opening of N-tert-butyl vs. N-methyl azetidinium ions.

In the case of the N-tert-butyl azetidinium ion, nucleophilic attack at the more substituted carbon is significantly hindered, making the attack at the less substituted carbon the more favorable pathway. For the less bulky N-methyl analogue, this steric differentiation is less pronounced.

Electrophilic Addition to the Azetidinol Nitrogen

While the tert-butyl group increases the nucleophilicity of the nitrogen, its steric bulk can impede the approach of electrophiles.

Caption: Influence of N-substituent on the rate of electrophilic addition to the azetidinol nitrogen.

The diagram illustrates that for N-tert-butyl-azetidin-3-ol, the bulky substituent creates a sterically hindered environment around the nitrogen atom, slowing down the rate of reaction with electrophiles compared to the less hindered N-methyl analogue.

Conclusion

The tert-butyl group serves as a powerful modulator of azetidinol reactivity, primarily through its profound steric influence. It can decrease reaction rates by shielding the ring from attack, but also enhance selectivity by directing reactants to less hindered positions. Its electron-donating nature subtly increases the basicity of the nitrogen atom, a factor that must be considered in acid-catalyzed processes. For researchers and professionals in drug development, a thorough understanding of these effects is crucial for the rational design of synthetic routes and the fine-tuning of the properties of azetidine-containing molecules. This guide provides a foundational understanding and practical data to aid in these endeavors, highlighting the tert-butyl group as a key "gatekeeper" of azetidinol reactivity.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]

- 4. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-tert-Butyl-3-azetidinol: From Discovery to Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-tert-Butyl-3-azetidinol, a pivotal heterocyclic building block in modern medicinal chemistry. We delve into its historical context, detail its physicochemical properties, provide an exhaustive look at its synthesis, and explore its significant role in the development of therapeutic agents.

Introduction

This compound is a saturated four-membered heterocyclic compound containing a nitrogen atom. The presence of the sterically bulky tert-butyl group on the nitrogen and a hydroxyl group at the 3-position makes it a valuable and versatile synthetic intermediate.[1] Its strained azetidine ring imparts unique chemical reactivity, making it an attractive scaffold for the synthesis of complex molecules with diverse biological activities.[2] This guide will serve as a detailed resource for researchers engaged in the synthesis and application of this important molecule.

Historical Perspective

While a singular "discovery" of this compound is not prominently documented, its emergence is intrinsically linked to the broader exploration of azetidine chemistry. The development of synthetic routes to 3-hydroxyazetidine derivatives has been an area of focus due to their utility as precursors for more complex pharmaceutical agents.

Early synthetic strategies often involved the cyclization of 1,3-amino alcohols or the reaction of epichlorohydrin with amines.[3] Over the years, numerous advancements have been made to improve the efficiency, scalability, and safety of these synthetic routes. A significant milestone in the history of this compound is its use as a key starting material for the synthesis of 1-Boc-3-azetidinone, a versatile intermediate for a wide range of pharmaceuticals.[4][5] The development of robust methods for introducing the tert-butyl and hydroxyl functionalities onto the azetidine ring has been crucial for its widespread adoption in drug discovery programs.[6]

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound and its common derivative, 1-Boc-3-azetidinone, are summarized below.

Table 1: Physicochemical Properties

| Property | This compound | 1-Boc-3-azetidinone |

| CAS Number | 13156-04-2[7] | 398489-26-4 |

| Molecular Formula | C₇H₁₅NO[7] | C₈H₁₃NO₃ |

| Molecular Weight | 129.20 g/mol [1] | 171.19 g/mol |

| Appearance | Solid[8] | White to off-white crystalline powder |

| Melting Point | 42-43 °C[9] | 47-51 °C |

| Boiling Point | Not available | 251.3±33.0 °C (Predicted) |

| Solubility | Soluble in n-hexane[9] | Sparingly soluble in chloroform, slightly soluble in dichloromethane |

| Flash Point | Not applicable[8] | 101.7 °C |

Table 2: Spectroscopic Data for this compound Derivatives

| Technique | Data for 1-tert-Butoxycarbonyl-2-phenylazetidine |

| ¹H NMR (600 MHz, CDCl₃) | δ 1.22-1.44 (m, 9H), 2.13 (m, 1H), 2.62 (m, 1H), 3.99 (t like, J = 7.6 Hz, 2H), 5.18 (m, 1H), 7.24-7.27 (m, 1H), 7.33-7.35 (m, 4H)[10] |

| ¹³C NMR (150 MHz, CDCl₃) | δ 25.6, 28.2, 46.4, 65.6, 79.4, 125.8, 127.2, 128.3, 142.5, 156.5[10] |

| FT-IR (film, cm⁻¹) | 2974, 1701, 1389, 1364, 1132, 698[10] |

| HRMS (ESI-TOF) m/z | [M+Na]⁺ calcd for C₁₄H₁₉NO₂Na 256.1308; found 256.1318[10] |

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and effective method involves the reaction of tert-butylamine with epichlorohydrin to form the azetidine ring.

Caption: General synthetic scheme for this compound.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound and its key precursor, 1-Boc-3-azetidinone.

This protocol is adapted from a patented procedure.[6]

Materials:

-

tert-Butylamine

-

Epichlorohydrin

-

Isopropanol

-

Sodium bicarbonate

Procedure:

-

Under a nitrogen atmosphere, add tert-butylamine to a reaction flask containing isopropanol.

-

To this solution, add epichlorohydrin and stir the mixture at room temperature for 24-48 hours.

-

Add sodium bicarbonate to the reaction mixture.

-

Heat the mixture to reflux and continue stirring for 3-6 hours.

-

After cooling to room temperature, filter the solid byproducts.

-

Concentrate the filtrate under reduced pressure to yield N-tert-butyl-3-hydroxyazetidine.

This protocol describes the synthesis of the N-Boc protected and oxidized derivative.[5]

Materials:

-

3-Azetidinol hydrochloride

-

Di-tert-butyl dicarbonate

-

Sodium bicarbonate

-

Dioxane

-

Water

-

Oxalyl chloride

-

Dichloromethane

-

DMSO

-

Triethylamine

Procedure:

-

Stir a mixture of 3-azetidinol hydrochloride, di-tert-butyl dicarbonate, and sodium bicarbonate in a dioxane:water mixture for 15 hours to obtain 3-hydroxyazetidine-1-carboxylic acid-1,1-dimethylethyl ester (1-Boc-3-hydroxyazetidine).

-

Dissolve the resulting 1-Boc-3-hydroxyazetidine in a mixture of oxalyl chloride and dichloromethane.

-

Add DMSO and triethylamine to the solution and stir at room temperature for 15 hours to yield 1-tert-butoxycarbonyl-3-azetidinone.

Applications in Drug Development

The 1-tert-butyl-3-azetidinyl moiety is a privileged scaffold in medicinal chemistry, notably as a key component of several Janus kinase (JAK) inhibitors.[11]

Baricitinib is a JAK inhibitor approved for the treatment of rheumatoid arthritis, alopecia areata, and COVID-19.[12] The synthesis of baricitinib utilizes an intermediate derived from 1-Boc-3-azetidinone.[11] The azetidine ring serves as a rigid core that correctly orients the pharmacophoric groups for optimal binding to the ATP-binding pocket of the JAK enzymes.

Signaling Pathway: JAK-STAT Pathway Inhibition by Baricitinib

Baricitinib exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is essential for the signaling of numerous cytokines and growth factors involved in inflammation and immune responses.[13]

Caption: Inhibition of the JAK-STAT pathway by Baricitinib.

By inhibiting JAK1 and JAK2, baricitinib prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[13] This disruption of the signaling cascade leads to reduced expression of pro-inflammatory genes, thereby ameliorating the symptoms of autoimmune and inflammatory diseases.[14][15]

Conclusion

This compound has proven to be a cornerstone in the synthesis of complex, biologically active molecules. Its unique structural features and reactivity have enabled the development of important therapeutics, most notably in the class of JAK inhibitors. The synthetic methodologies outlined in this guide, coupled with an understanding of its role in medicinal chemistry, provide a solid foundation for researchers to continue to innovate and develop new chemical entities for the treatment of a wide range of diseases.

References

- 1. This compound [myskinrecipes.com]

- 2. What is the mechanism of action of Baricitinib? [synapse.patsnap.com]

- 3. nbinno.com [nbinno.com]

- 4. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]

- 5. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]

- 6. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]

- 7. This compound | CAS 13156-04-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. prepchem.com [prepchem.com]

- 10. rsc.org [rsc.org]

- 11. nbinno.com [nbinno.com]

- 12. Baricitinib - Wikipedia [en.wikipedia.org]

- 13. Baricitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. ard.bmj.com [ard.bmj.com]

- 15. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Health and Safety of 1-tert-Butyl-3-azetidinol

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory or research setting. The information provided is based on publicly available safety data sheets and chemical information. All users should exercise independent judgment and ensure that their handling of this chemical complies with all applicable local, state, and federal regulations.

Chemical Identification

This compound is a substituted azetidine derivative used as a key intermediate in the synthesis of pharmaceuticals.[1] Its strained azetidine ring is valuable in medicinal chemistry for constructing complex nitrogen-containing compounds.[1]

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 3-Azetidinol, 1-(1,1-dimethylethyl)-; 1-tert-butylazetidin-3-ol; N-tert-butyl-3-hydroxyazetidine[2][3] |

| CAS Number | 13156-04-2[2][3] |

| Molecular Formula | C₇H₁₅NO[2][3] |

| Molecular Weight | 129.20 g/mol [1][2] |

| SMILES String | CC(C)(C)N1CC(O)C1 |

| Physical Form | Solid |

Hazard Identification and GHS Classification

The primary hazard associated with this compound is acute oral toxicity. It is classified as harmful if swallowed.

| GHS Classification | Category | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | GHS07 (Exclamation Mark) |

Note: Some safety data sheets for structurally similar compounds, such as tert-butyl 3-oxoazetidine-1-carboxylate, also list skin irritation (H315), serious eye damage (H318), and respiratory irritation (H335) as potential hazards.[4][5][6][7]

Toxicological Information

Detailed toxicological studies for this compound are not widely available. One source indicates that the toxicological properties have not been fully investigated.[4] The primary known toxicological effect is acute oral toxicity, as indicated by its GHS classification.

Due to the lack of comprehensive toxicological data, it is prudent to handle this compound with care, assuming it may have other potential hazards.

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken.

| Exposure Route | First Aid Procedure |

| Ingestion | If swallowed, call a poison control center or doctor immediately for treatment advice.[2] Have the person sip a glass of water if able to swallow. Do not induce vomiting unless told to do so by a poison control center or doctor.[2] Do not give anything by mouth to an unconscious person.[2] |

| Inhalation | Move the person to fresh air.[2][8] If the person is not breathing, call for emergency medical assistance, then give artificial respiration, preferably mouth-to-mouth if possible.[8] |

| Skin Contact | Take off contaminated clothing.[2] Rinse skin immediately with plenty of water for 15-20 minutes.[2] |

| Eye Contact | Hold eye open and rinse slowly and gently with water for 15-20 minutes.[2] Remove contact lenses, if present, after the first 5 minutes, then continue rinsing the eye. Call a poison control center or doctor for treatment advice.[8][9] |

Fire-Fighting Measures

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[2][4] |

| Hazardous Combustion Products | Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[4] |

| Advice for Firefighters | As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[4] |

Accidental Release Measures

| Step | Procedure |

| Personal Precautions | Ensure adequate ventilation.[4] Use personal protective equipment as required. Avoid dust formation.[4] |

| Environmental Precautions | Should not be released into the environment.[4] |

| Methods for Cleaning Up | Sweep up and shovel into suitable containers for disposal.[4] Avoid dust formation.[4] |

Handling and Storage

| Aspect | Recommendation |

| Safe Handling | Handle in a well-ventilated place.[2] Wear suitable protective clothing.[2] Avoid contact with skin and eyes.[2] Avoid formation of dust and aerosols.[2] |

| Storage | Store the container tightly closed in a dry, cool, and well-ventilated place.[2] |

| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[4] |

Exposure Controls and Personal Protection

| Control | Recommendation |

| Engineering Controls | Ensure that eyewash stations and safety showers are close to the workstation location.[4] Ensure adequate ventilation, especially in confined areas.[4] |

| Eye/Face Protection | Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[4] |